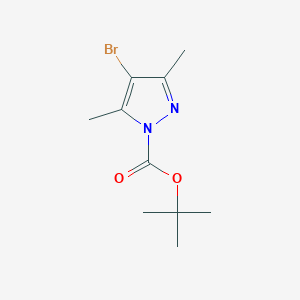

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Descripción general

Descripción

1-BOC-4-bromo-3,5-dimethylpyrazole

Mecanismo De Acción

Target of Action

It is known that bromopyrazoles are often used in the synthesis of various pharmaceuticals and bioactive compounds .

Mode of Action

Bromopyrazoles are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Biochemical Pathways

Bromopyrazoles are often used in the synthesis of various pharmaceuticals and bioactive compounds, suggesting that they may be involved in a variety of biochemical pathways .

Result of Action

Bromopyrazoles are often used in the synthesis of various pharmaceuticals and bioactive compounds, suggesting that they may have a variety of effects at the molecular and cellular level .

Actividad Biológica

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS No. 1040276-87-6) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₅BrN₂O₂

- Molecular Weight : 275.14 g/mol

- Structure : The compound features a pyrazole ring substituted with bromine and tert-butyl groups, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Antimicrobial Activity

Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

2. Anti-inflammatory Effects

Research shows that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes and other pro-inflammatory mediators.

3. Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The specific mechanisms may involve apoptosis induction or cell cycle arrest, although more detailed studies are required to elucidate these pathways.

Understanding the mechanisms through which tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole exerts its effects is crucial for its development as a therapeutic agent:

- Enzyme Inhibition : The compound has been noted to inhibit specific cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), which could affect drug metabolism and enhance therapeutic efficacy.

- Receptor Interaction : Some studies suggest that pyrazole derivatives may interact with various receptors involved in inflammation and cancer pathways, potentially modulating their activity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole:

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate serves as a versatile intermediate in organic synthesis. It is often employed to synthesize more complex molecules, including pharmaceuticals and agrochemicals. The bromine atom in its structure allows for nucleophilic substitution reactions, facilitating further functionalization of the compound .

Pharmaceutical Development

This compound has potential applications in the pharmaceutical industry, particularly in the synthesis of pyrazole-based drugs. Pyrazoles are known for their biological activities, including anti-inflammatory and analgesic effects. Research has indicated that derivatives of pyrazoles can exhibit significant activity against various diseases, making this compound a candidate for further study in drug development .

Agrochemical Applications

In agrochemistry, this compound is utilized as an intermediate for the synthesis of herbicides and pesticides. Its ability to modify biological pathways in plants makes it a valuable component in developing effective agricultural chemicals that can enhance crop yield and resistance to pests .

Case Study 1: Synthesis of Pyrazole Derivatives

A study demonstrated the use of this compound as a starting material for synthesizing novel pyrazole derivatives with enhanced biological activity. The derivatives were tested for their efficacy against specific cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Development of Herbicides

Research conducted on the synthesis of herbicides from this compound highlighted its effectiveness in inhibiting weed growth while being less harmful to crops. The synthesized herbicides showed improved selectivity and potency compared to existing products on the market, indicating a significant advancement in agrochemical formulations .

Data Table: Comparison of Applications

| Application Area | Description | Example Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules | Formation of novel pharmaceuticals |

| Pharmaceutical Research | Development of pyrazole-based drugs | Potential anti-inflammatory agents |

| Agrochemicals | Synthesis of herbicides and pesticides | Improved crop protection solutions |

Propiedades

IUPAC Name |

tert-butyl 4-bromo-3,5-dimethylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-6-8(11)7(2)13(12-6)9(14)15-10(3,4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZWOYCHFVRCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)OC(C)(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675377 | |

| Record name | tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040276-87-6 | |

| Record name | tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.